molecular formula C18H15NOS B12003427 O-Naphthalen-2-yl methyl(phenyl)carbamothioate CAS No. 1037-25-8

O-Naphthalen-2-yl methyl(phenyl)carbamothioate

Cat. No.: B12003427
CAS No.: 1037-25-8
M. Wt: 293.4 g/mol
InChI Key: WKJGHRYSSSNEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Naphthalen-2-yl methyl(phenyl)carbamothioate typically involves the reaction of naphthalen-2-ol with methyl isocyanate and phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiocarbamate product .

A catalytic route involving isocyanides, elemental sulfur, and aryl iodides has also been developed. This method involves two consecutive C–S bond formations and proceeds through an iminium species intermediate .

Industrial Production Methods

Industrial production of tolnaftate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in a form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

O-Naphthalen-2-yl methyl(phenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tolnaftate is unique in its specific inhibition of squalene epoxidase and its structural properties as a thiocarbamate. Unlike clotrimazole and miconazole, which target lanosterol 14α-demethylase, tolnaftate directly inhibits squalene epoxidase, leading to a different mechanism of action .

Properties

CAS No.

1037-25-8

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

O-naphthalen-2-yl N-methyl-N-phenylcarbamothioate

InChI

InChI=1S/C18H15NOS/c1-19(16-9-3-2-4-10-16)18(21)20-17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3

InChI Key

WKJGHRYSSSNEFX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.